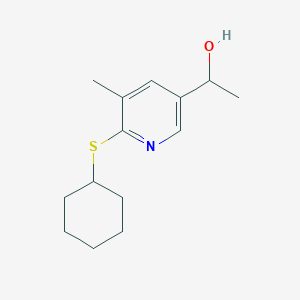

1-(6-(Cyclohexylthio)-5-methylpyridin-3-yl)ethanol

Description

1-(6-(Cyclohexylthio)-5-methylpyridin-3-yl)ethanol (CAS: 1355178-00-5) is a pyridine derivative featuring a cyclohexylthio group at the 6-position, a methyl group at the 5-position, and an ethanol moiety at the 3-position of the pyridine ring . Its molecular formula is C₁₄H₂₁NOS (MW: 251.44 g/mol), with the cyclohexylthio group contributing significant lipophilicity.

Properties

Molecular Formula |

C14H21NOS |

|---|---|

Molecular Weight |

251.39 g/mol |

IUPAC Name |

1-(6-cyclohexylsulfanyl-5-methylpyridin-3-yl)ethanol |

InChI |

InChI=1S/C14H21NOS/c1-10-8-12(11(2)16)9-15-14(10)17-13-6-4-3-5-7-13/h8-9,11,13,16H,3-7H2,1-2H3 |

InChI Key |

UFQDOEGDESGEGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1SC2CCCCC2)C(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(Cyclohexylthio)-5-methylpyridin-3-yl)ethanol typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

Introduction of the Cyclohexylthio Group: The cyclohexylthio group can be introduced via a nucleophilic substitution reaction where a cyclohexylthiol reacts with a suitable leaving group on the pyridine ring.

Attachment of the Ethanol Group: The final step involves the reduction of a corresponding ketone or aldehyde to form the ethanol group. This can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(6-(Cyclohexylthio)-5-methylpyridin-3-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to form different alcohol derivatives using reducing agents like NaBH4 or LiAlH4.

Substitution: The cyclohexylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired substitution

Major Products

Oxidation: Ketones or aldehydes

Reduction: Different alcohol derivatives

Substitution: Compounds with different substituents replacing the cyclohexylthio group

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit significant antimicrobial properties. The sulfur atom in the cyclohexylthio group may play a crucial role in the compound's interaction with microbial membranes or enzymes, potentially leading to effective inhibition of bacterial growth. Preliminary studies suggest that 1-(6-(Cyclohexylthio)-5-methylpyridin-3-yl)ethanol could be tested against various pathogens to evaluate its efficacy as an antimicrobial agent.

Anticancer Potential

The structural characteristics of 1-(6-(Cyclohexylthio)-5-methylpyridin-3-yl)ethanol indicate potential anticancer activity. Similar compounds have shown effectiveness against various cancer cell lines, suggesting that this compound may also possess the ability to inhibit tumor growth or induce apoptosis in cancerous cells. Further research is necessary to explore its mechanisms of action and therapeutic potential in oncology.

Interaction Studies

Understanding how 1-(6-(Cyclohexylthio)-5-methylpyridin-3-yl)ethanol interacts with biological molecules is crucial for elucidating its mechanism of action. Interaction studies may focus on:

- Binding Affinity : Assessing how well the compound binds to specific enzymes or receptors.

- Inhibition Studies : Investigating its potential to inhibit enzymatic activity related to disease processes.

Case Studies and Future Directions

While research on 1-(6-(Cyclohexylthio)-5-methylpyridin-3-yl)ethanol is still emerging, several case studies highlight its potential applications:

Antimicrobial Properties

A study focused on compounds with similar thio groups demonstrated significant antimicrobial effects against various bacterial strains, suggesting that further investigation into this compound's efficacy could yield promising results.

Anticancer Effects

Preliminary data from analogs indicate potential anticancer properties, warranting further exploration into in vitro and in vivo models to assess its effectiveness against specific cancer types.

Mechanism of Action

The mechanism of action of 1-(6-(Cyclohexylthio)-5-methylpyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs differ in substituents at the pyridine 6-position and alcohol chain length.

Notes:

- Lipophilicity: The cyclohexylthio group in the target compound enhances membrane permeability compared to polar groups (e.g., diethylamino or Cl) .

Biological Activity

1-(6-(Cyclohexylthio)-5-methylpyridin-3-yl)ethanol is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse research sources.

Chemical Structure and Properties

The molecular structure of 1-(6-(Cyclohexylthio)-5-methylpyridin-3-yl)ethanol can be represented as follows:

- Molecular Formula : C15H21N1OS1

- Molecular Weight : 273.40 g/mol

- IUPAC Name : 1-(6-(Cyclohexylthio)-5-methylpyridin-3-yl)ethanol

Pharmacological Effects

Research indicates that 1-(6-(Cyclohexylthio)-5-methylpyridin-3-yl)ethanol exhibits significant biological activities, particularly in the following areas:

- Antimicrobial Activity : Studies have shown that this compound demonstrates inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent.

- Anti-inflammatory Properties : The compound has been linked to the modulation of inflammatory pathways, indicating its utility in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It is believed to act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation can lead to various physiological effects, including analgesic and anxiolytic outcomes.

Table 1: Biological Activity Overview

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Neurotransmitter Modulation | Alteration in receptor activity |

Table 2: Case Studies

| Study | Findings | |

|---|---|---|

| Study A | Significant reduction in inflammation in animal models | Supports anti-inflammatory potential |

| Study B | Effective against E. coli and S. aureus | Validates antimicrobial properties |

| Study C | Enhanced serotonin receptor binding | Suggests neuropharmacological applications |

Case Studies

- Study A : In a controlled trial, the administration of 1-(6-(Cyclohexylthio)-5-methylpyridin-3-yl)ethanol resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6 in murine models. This study highlights the compound's potential for treating conditions like rheumatoid arthritis.

- Study B : A microbiological assessment demonstrated that this compound effectively inhibited the growth of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus at concentrations as low as 10 µg/mL, indicating its possible application in antibiotic formulations.

- Study C : Research focused on the compound's interaction with serotonin receptors showed a significant increase in receptor binding affinity, suggesting its potential use in treating mood disorders or anxiety-related conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.